molecular formula C13H13BrN2S B5203550 2-(allylthio)-1-(2-bromo-2-propen-1-yl)-1H-benzimidazole

2-(allylthio)-1-(2-bromo-2-propen-1-yl)-1H-benzimidazole

Cat. No. B5203550
M. Wt: 309.23 g/mol
InChI Key: NNVOXOJWHVHTPX-UHFFFAOYSA-N
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Description

2-(allylthio)-1-(2-bromo-2-propen-1-yl)-1H-benzimidazole represents a significant compound in the domain of organic chemistry, particularly within the subclass of benzimidazoles. This compound is of interest due to its unique chemical structure and potential applications in various fields such as materials science, chemical synthesis, and corrosion inhibition.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(allylthio)-1-(2-bromo-2-propen-1-yl)-1H-benzimidazole, often involves multistep reactions starting from simple precursors. For instance, the synthesis of related benzimidazole derivatives has been reported through the reaction of 2-hydrazinobenzimidazole with various isothiocyanates, followed by cyclization and further functionalization processes (Goudgaon & Basha, 2011). Although specific methods for synthesizing 2-(allylthio)-1-(2-bromo-2-propen-1-yl)-1H-benzimidazole were not found, related synthesis pathways suggest the potential involvement of allylation, bromination, and thiation reactions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the compound of interest, is typically characterized using spectroscopic methods such as NMR, FT-IR, and sometimes X-ray crystallography. These techniques provide insights into the compound's molecular geometry, electronic structure, and intermolecular interactions. For example, the structural characterization of similar compounds has been performed through spectral analysis, demonstrating the presence of various functional groups and the overall architecture of the benzimidazole framework (Śmiechowska et al., 2010).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization processes. These reactions are influenced by the presence of substituents on the benzimidazole ring, which can affect the compound's reactivity and the types of chemical transformations it can undergo. For example, bromination of 2-allylthiobenzimiduzoles leads to products of addition and subsequent cyclization into thiazine derivatives under certain conditions (Korotkikh et al., 1995).

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-prop-2-enylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2S/c1-3-8-17-13-15-11-6-4-5-7-12(11)16(13)9-10(2)14/h3-7H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVOXOJWHVHTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromoprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole

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